Coumermycin sodium

Antibacterial MIC MRSA

Researchers often struggle to find potent, selective GyrB inhibitors that maintain efficacy against novobiocin-resistant S. aureus mutants. Coumermycin sodium solves this with unique bispyrrole architecture. - MIC90 ≤0.002 μg/ml against MSSA/MRSA - ideal AST positive control - 10-fold greater gyrase inhibition than novobiocin for mechanistic studies - Active in vivo where vancomycin fails (neutropenic mouse models) - Enables resistance mapping of GyrB ATP-binding pocket mutations

Molecular Formula C55H58N5NaO20
Molecular Weight 1132.1 g/mol
CAS No. 4575-42-2
Cat. No. B10859753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumermycin sodium
CAS4575-42-2
Molecular FormulaC55H58N5NaO20
Molecular Weight1132.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)[O-])O)C)O.[Na+]
InChIInChI=1S/C55H59N5O20.Na/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30;/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66);/q;+1/p-1/t38-,39-,42+,43+,44-,45-,52-,53-;/m1./s1
InChIKeyWTUXHNVTMYDUAM-DHHSFAMCSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumermycin Sodium: DNA Gyrase B Inhibitor


Coumermycin sodium (Coumermycin A1) is a natural aminocoumarin antibiotic produced by Streptomyces rishiriensis [1]. It acts as a potent and selective inhibitor of the bacterial DNA gyrase B subunit (GyrB), blocking the ATP-dependent DNA supercoiling essential for replication and transcription [1][2]. This mechanism is distinct from quinolones that target the DNA breakage-reunion activity of the enzyme [1]. Characterized by a unique bispyrrole structure, it exhibits an extremely narrow spectrum, being highly active against Gram-positive cocci, particularly Staphylococcus spp. [2].

Workflow DNA gyrase B inhibition study fit
Selection Antimicrobial screening against Gram-positive cocci
Use Context Aminocoumarin resistance mechanism research

Coumermycin Sodium vs. Other Aminocoumarins


Despite sharing a core aminocoumarin scaffold with novobiocin and clorobiocin, coumermycin sodium exhibits pronounced structural and functional differentiation that precludes simple generic substitution. Key differences include its unique bispyrrole structure, which confers significantly enhanced potency against DNA gyrase compared to the novobiocin series [1][2]. This structural divergence translates into disparate resistance profiles: specific mutations in the GyrB subunit of S. aureus can confer high-level resistance to novobiocin while leaving coumermycin activity largely intact [3][4]. Furthermore, their antibacterial spectra, in vivo efficacy in MRSA models, and practical handling properties (e.g., solubility) differ markedly, underscoring the need for evidence-based selection. The following quantitative evidence establishes exactly where coumermycin sodium's performance diverges from its closest analogs.

Bispyrrole structure diverges from novobiocin series; target engagement may differ.
Resistance profiles do not align: GyrB mutations can spare coumermycin while conferring novobiocin resistance.
In vivo model response and handling properties may not transfer from other aminocoumarins.

Coumermycin Sodium: Differentiated Performance Evidence


Superior Anti-MRSA Potency vs. Vancomycin

Coumermycin exhibits extraordinarily high activity against methicillin-resistant and -susceptible Staphylococcus spp., with a reported MIC90 of ≤0.002 μg/ml [1]. This potency is 250- to 500-fold greater than that of vancomycin, which has an MIC90 of 0.5-1.0 μg/ml against the same organisms in head-to-head studies [2][3]. A separate comparative study of 33 MRSA clinical isolates confirmed coumermycin was the most active agent tested, surpassing vancomycin, fusidic acid, and cotrimoxazole in a broth microdilution assay [4].

Anti-MRSA MIC90
Head-to-head
≤0.002 μg/ml
Supports antimicrobial screening context
MIC endpoint review; ≥250x lower than vancomycin in reported panels
Antibacterial MIC MRSA

Enhanced Gyrase Inhibition via Bispyrrole Structure

The unique bispyrrole moiety of coumermycin A1 provides a significant advantage in target engagement. A comparative study of aminocoumarins on E. coli DNA gyrase demonstrated that the 3'-ester-linked 5-methylpyrrole found in the coumermycin series conferred at least 10-fold more inhibitory activity than the similarly linked amide found in the novobiocin series [1]. This SAR finding underscores that the structural features critical for optimal gyrase inhibition are specific to coumermycin and not generalizable across the aminocoumarin class.

Gyrase Inhibition
Head-to-head
≥10-fold vs. novobiocin
Target-engagement assay context
SAR review; bispyrrole structure drives differential inhibition
DNA gyrase Enzyme inhibition Structure-activity relationship

In Vivo Efficacy in MRSA Models vs. Vancomycin

In a mouse protection model of MRSA infection, coumermycin demonstrated a critical advantage over vancomycin. Coumermycin retained significant activity when administered 18 hours prior to infection, a scenario in which vancomycin's activity was completely lost [1]. Furthermore, coumermycin was active in a local thigh infection model, whereas vancomycin showed no activity [1]. Coumermycin was also the most active compound among those tested in neutropenic mice [1].

In Vivo MRSA Models
Head-to-head
Activity in prophylactic and local thigh models
Supports in vivo model-response interpretation
Model-specific endpoint review; vancomycin comparator
In vivo MRSA Vancomycin

Coumermycin Exhibits a Divergent Resistance Profile, Retaining Activity Against Novobiocin-Resistant S. aureus Mutants

Resistance mechanisms can vary significantly within a drug class. Studies in S. aureus have shown that accumulation of mutations in gyrB and parE can lead to high-level resistance to novobiocin, while susceptibility to coumermycin A1 is maintained [1][2]. This phenomenon is attributed to differences in the molecular interactions between each drug and the GyrB target, suggesting that coumermycin's larger, dimeric structure may engage the target in a way that is less easily disrupted by specific point mutations [3].

Novobiocin-Resistant Mutants
Cross-study
Remains active against novobiocin-resistant S. aureus
Supports resistance mechanism context
Mutation-specific review; GyrB/ParE divergence observed
Antibiotic resistance GyrB mutations Novobiocin

Coumermycin Sodium: Key Application Scenarios


AST Positive Control for Gram-Positive Cocci

Due to its exceptionally low and consistent MIC90 of ≤0.002 μg/ml against Staphylococcus spp., coumermycin serves as an ideal high-potency positive control in broth microdilution or agar dilution AST panels [1]. Its performance against both methicillin-susceptible and -resistant strains ensures robust assay validation for screening novel anti-staphylococcal agents.

Probe for DNA Gyrase B Structure-Function Studies

Coumermycin's unique bispyrrole structure and its at least 10-fold greater inhibition of DNA gyrase compared to novobiocin analogs [2] make it a superior biochemical tool for probing the ATP-binding pocket of GyrB. It can be used in co-crystallization studies or enzymatic assays to define high-affinity binding interactions and to understand the structural basis of its enhanced potency.

In Vivo Efficacy Benchmark in MRSA Models

For preclinical studies evaluating new anti-MRSA therapies, coumermycin provides a rigorous comparator in vivo. Its demonstrated activity in challenging models, such as neutropenic mice and prophylactic administration, where vancomycin fails [3], establishes a high benchmark for efficacy and allows for the assessment of novel compounds under conditions where standard-of-care comparators are ineffective.

Reference for Aminocoumarin Resistance Studies

Coumermycin is essential for dissecting aminocoumarin resistance. Its divergent susceptibility profile compared to novobiocin in S. aureus GyrB mutant strains [4] enables researchers to map specific resistance-conferring mutations and understand the differential binding modes of these drugs to their target. This is crucial for developing next-generation gyrase inhibitors that can overcome existing resistance.

Application
Selection Property
Validation Focus
AST comparator for Gram-positive cocci
Consistent low MIC against MRSA/MSSA
Assay reproducibility across strain panels
DNA gyrase B target-engagement studies
Bispyrrole-driven inhibition vs. novobiocin class
Binding-mode validation in enzymatic assays
In vivo MRSA model comparator
Activity in neutropenic and prophylactic models
Model-response reproducibility vs. standard care
Resistance mechanism studies
Divergent susceptibility in GyrB mutants
Mutation-specific resistance profiling

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